E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline
Description
E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline (CAS: 1031929-28-8) is a nitro-substituted quinoline derivative with the molecular formula C₁₃H₁₁ClN₂O₃ and a molar mass of 278.69 g/mol . Its structure features:
- A chloro substituent at position 2.
- An ethoxy group at position 5.
- A 2-nitrovinyl moiety at position 3.
This compound belongs to the quinoline family, known for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
2-chloro-6-ethoxy-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-11-3-4-12-10(8-11)7-9(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3/b6-5+ |
InChI Key |
JKUHYEMCOUYAFS-AATRIKPKSA-N |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-6-ethoxyquinoline with nitroethylene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, potassium carbonate, DMF.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amine-substituted or thiol-substituted compounds .
Scientific Research Applications
E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of quinoline derivatives with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of E-2-Chloro-6-ethoxy3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences:
| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Key Features |
|---|---|---|---|---|
| E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline | 1031929-28-8 | Cl (2), OEt (6), NO₂-vinyl (3) | C₁₃H₁₁ClN₂O₃ | Nitrovinyl enhances reactivity |
| 2-Chloro-3-(3-chloropropyl)-6-ethoxyquinoline | 948294-63-1 | Cl (2), OEt (6), Cl-propyl (3) | C₁₄H₁₅Cl₂NO | Chloropropyl adds hydrophobicity |
| E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline | 1031929-41-5 | Cl (2), Me (6,8), NO₂-vinyl (3) | C₁₃H₁₁ClN₂O₂ | Methyl groups reduce solubility |
| 4-Chloro-6-ethoxyquinoline | 103862-63-1 | Cl (4), OEt (6) | C₁₁H₁₀ClNO | Lacks nitrovinyl; simpler structure |
| E-2-Chloro-6-methyl-3-(2-nitro)vinylquinoline | - | Cl (2), Me (6), NO₂-vinyl (3) | C₁₂H₉ClN₂O₂ | Methyl vs. ethoxy affects polarity |
Key Differences and Implications
Electronic Effects
- Nitrovinyl vs. Chloropropyl (Position 3): The nitrovinyl group in the target compound is strongly electron-withdrawing, which could stabilize negative charges or participate in conjugation-driven reactions.
- Ethoxy vs. Methyl (Position 6): The ethoxy group in the target compound (vs. methyl in 1031929-41-5) increases electron-donating capacity and solubility in organic solvents, which may enhance bioavailability in drug design contexts .
Solubility and Bioavailability
- Ethoxy-substituted compounds (e.g., 1031929-28-8 and 103862-63-1) are expected to exhibit higher solubility in polar solvents compared to methyl-substituted analogs (e.g., 1031929-41-5) due to the oxygen atom’s polarity .
- The nitrovinyl group’s planar structure in the target compound may facilitate π-π stacking interactions, useful in materials science or receptor binding .
Reactivity and Stability
- Nitro groups are prone to reduction reactions, suggesting that the target compound could serve as a precursor to aminovinyl derivatives. In contrast, chloropropyl or methyl substituents (e.g., 948294-63-1, 1031929-41-5) lack this redox versatility .
- The absence of a nitro group in 4-chloro-6-ethoxyquinoline (103862-63-1) simplifies its synthetic pathway but limits its utility in reactions requiring electron-deficient aromatic systems .
Biological Activity
E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity associated with this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure
The compound belongs to the quinoline family, characterized by a nitrogen-containing bicyclic structure. The presence of chloro, ethoxy, and nitro groups on the quinoline skeleton contributes to its unique properties and biological activities.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on various substituted quinolines, including E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline, demonstrated notable inhibition against several bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis or function.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline was evaluated for cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results showed that the compound induced apoptosis in these cells.
Case Study: HeLa Cell Line
In vitro studies revealed that E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline reduced cell viability significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells compared to control groups.
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 70 | 20 |
| 25 | 40 | 50 |
The biological activity of E-2-Chloro-6-ethoxy-3-(2-nitro)vinylquinoline is thought to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This stress triggers apoptotic pathways, contributing to its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
